molecular formula C13H17N3OS B1273562 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-82-3

5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273562
CAS No.: 667413-82-3
M. Wt: 263.36 g/mol
InChI Key: KGUXMBAOVJIPHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form the corresponding ester, which is then reacted with hydrazine hydrate to yield the hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form the triazole ring, followed by alkylation with methyl iodide to introduce the thiol group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation to accelerate reaction times and improve yields .

Chemical Reactions Analysis

5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity. This compound has been shown to inhibit the growth of various microorganisms by disrupting their metabolic processes. Its mechanism of action likely involves binding to enzymes or proteins essential for microbial survival, leading to cell death .

Antioxidant Activity

In addition to its antimicrobial properties, this compound also displays antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural use as a fungicide. Its effectiveness against plant pathogens can help in controlling fungal diseases in crops, thus enhancing agricultural productivity. Research has demonstrated that formulations containing this compound can significantly reduce the incidence of fungal infections in various crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Agricultural Application

In field trials conducted on tomato plants affected by fungal pathogens, the application of this compound resulted in a marked decrease in disease severity and an increase in yield compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may bind to enzymes or other proteins involved in critical cellular functions, leading to the disruption of these processes and ultimately the death of the microorganism .

Comparison with Similar Compounds

5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound

Biological Activity

5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667413-82-3) is a synthetic compound belonging to the triazole-thiol class. This compound has garnered attention due to its diverse biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

The chemical formula for this compound is C13H17N3OSC_{13}H_{17}N_{3}OS, with a molecular weight of 263 g/mol. It features a triazole ring and a thiol group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃OS
Molecular Weight263 g/mol
LogP2.69
Purity95%
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that compounds containing the triazole-thiol structure exhibit significant antimicrobial properties. In a study published in MDPI, various derivatives were synthesized and screened for their antimicrobial activity against several pathogens. The results showed that compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The study found that the triazole-thiol derivatives exhibited notable antioxidant activity, suggesting their potential application in preventing oxidative stress-related diseases .

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole-thiol derivatives and assessed their biological properties. Among these, the compound showed promising results in inhibiting microbial growth and scavenging free radicals .
  • Pharmacological Potential : Another investigation highlighted the potential use of triazole derivatives in drug design, particularly for developing new antimicrobial agents. The structural features of this compound were emphasized as beneficial for enhancing pharmacological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thiol group via nucleophilic substitution methods.

These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological properties are retained.

Comparative Analysis of Biological Activities

A comparative analysis of various triazole-thiol compounds shows that modifications in substituents significantly affect their biological activities. The following table summarizes the activities of selected derivatives:

CompoundAntimicrobial ActivityAntioxidant Activity
This compoundModerateHigh
5-[1-(Phenyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiolLowModerate
5-[1-(Bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiolHighModerate

Properties

IUPAC Name

3-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-6-5-7-11(9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUXMBAOVJIPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394083
Record name 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-82-3
Record name 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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